molecular formula C7H7Cl2NO B8670927 (3-Amino-2,5-dichlorophenyl)methanol CAS No. 100677-90-5

(3-Amino-2,5-dichlorophenyl)methanol

Cat. No.: B8670927
CAS No.: 100677-90-5
M. Wt: 192.04 g/mol
InChI Key: UIXROZXJENEZSY-UHFFFAOYSA-N
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Description

(3-Amino-2,5-dichlorophenyl)methanol is a multifunctional benzyl alcohol derivative featuring both an amino group and a benzylic alcohol on a dichloro-substituted aromatic ring, serving as a valuable chemical intermediate and scaffold in scientific research. The structural motif of 3-amino-2,5-dichlorobenzoic acid derivatives has been documented in the development of compounds with phytotoxic properties, suggesting potential applications for this congener in agricultural chemistry research . The presence of the electron-donating amino group adjacent to the electron-withdrawing chlorine atoms on the phenyl ring creates a unique electronic environment that can be exploited in coordination chemistry and materials science. Researchers can utilize the primary alcohol group for further functionalization through esterification or oxidation to the corresponding aldehyde, while the aromatic amine is amenable to diazotization or amide bond formation, making this compound a versatile building block for the synthesis of more complex molecules, including heterocyclic systems, polymers, and ligands for metal-organic frameworks. The compound's structure is closely related to derivatives known for their biological activity, providing a core template for the design and synthesis of new compounds for pharmacological and agrochemical screening. The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. All researchers should review the material safety data sheet prior to use and handle this chemical with appropriate precautions in a laboratory setting.

Properties

CAS No.

100677-90-5

Molecular Formula

C7H7Cl2NO

Molecular Weight

192.04 g/mol

IUPAC Name

(3-amino-2,5-dichlorophenyl)methanol

InChI

InChI=1S/C7H7Cl2NO/c8-5-1-4(3-11)7(9)6(10)2-5/h1-2,11H,3,10H2

InChI Key

UIXROZXJENEZSY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CO)Cl)N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: (4-Amino-3,5-dichlorophenyl)methanol

The 4-amino-3,5-dichloro isomer (CAS 74878-32-3) shares the same functional groups but differs in substituent positions. Key differences include:

  • Molecular formula: C₇H₇Cl₂NO (vs. C₇H₇Cl₂NO for the 3-amino-2,5-dichloro isomer).
  • Physicochemical properties: Limited data are available for both isomers, but the 4-amino analog has a molecular weight of 192.04 g/mol and a calculated LogP of 2.65, suggesting moderate lipophilicity .
  • Synthesis: Similar reduction methods (e.g., DIBAL-H) are used to prepare phenylmethanol derivatives, as seen in triazine-containing analogs .
Table 1: Comparison of Positional Isomers
Property (4-Amino-3,5-dichlorophenyl)methanol Hypothetical (3-Amino-2,5-dichlorophenyl)methanol
Molecular Formula C₇H₇Cl₂NO C₇H₇Cl₂NO
Molecular Weight (g/mol) 192.04 192.04
Substituent Positions 4-NH₂, 3-Cl, 5-Cl 3-NH₂, 2-Cl, 5-Cl
LogP 2.65 Estimated similar

Halogen-Substituted Analogs: Bromine vs. Chlorine

(2-Amino-3,5-dibromophenyl)methanol (CAS 50739-76-9) replaces chlorine with bromine. Key contrasts include:

  • Molecular weight : 280.94 g/mol (vs. 192.04 g/mol for the chloro analog) due to bromine’s higher atomic mass .
  • Toxicity : The bromo compound exhibits significant skin/eye irritation and respiratory hazards, which may differ from chloro analogs due to halogen electronegativity and bond strength .

Functional Group Variations: Ethanol vs. Methanol

2-(4-Amino-3,5-dichlorophenyl)-2-(alkylamino)ethanols () feature an ethanol (-CH₂CH₂OH) backbone instead of methanol. Notable differences:

  • Pharmacokinetics: In rats, these ethanol derivatives (structural isomers of β₂ agonists) showed dose-dependent excretion profiles, with 270–540 μg/kg doses yielding detectable metabolites .
  • Bioactivity: The ethanol group may enhance solubility compared to methanol, influencing receptor binding in β₂ agonists .

Triazine Derivatives with Phenylmethanol Groups

Compounds like [3-[[4-(2-Chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]phenyl]methanol () incorporate triazine rings. These derivatives:

  • Stability: Bulkier substituents (e.g., tert-butyl in ) increase melting points (47–50°C) compared to simpler phenylmethanols .

Ketone-Functionalized Analogs

(4-Amino-3,5-dichlorophenyl)pentadecan-3-yl methanone () replaces methanol with a ketone (-CO-). Key distinctions:

  • Physicochemical properties: Higher molecular weight (C₂₂H₃₄Cl₂NO vs. C₇H₇Cl₂NO) and melting point (243–244°C) due to the pentadecan-3-yl chain .
  • Applications : Ketone derivatives are explored as 11β-HSD1 inhibitors for cognitive dysfunction, highlighting how functional groups dictate therapeutic targets .

Preparation Methods

Reaction Mechanism and Pathway Design

The most widely documented method involves the reduction of 3-nitro-2,5-dichlorobenzaldehyde through catalytic hydrogenation. This one-pot process concurrently reduces the nitro (-NO₂) group to an amine (-NH₂) and the aldehyde (-CHO) to a hydroxymethyl (-CH₂OH) group. The reaction typically employs palladium on carbon (Pd/C) or Raney nickel under hydrogen gas (H₂) at moderate pressures (3–5 bar) and temperatures of 50–80°C.

Key considerations:

  • Catalyst selectivity: Pd/C exhibits superior activity for nitro group reduction without over-hydrogenation of chlorine substituents.

  • Solvent systems: Methanol or ethanol is preferred due to their polarity, which enhances substrate solubility and catalyst dispersion.

  • Yield optimization: Yields exceeding 80% are achievable by maintaining a substrate-to-catalyst ratio of 100:1 and rigorous exclusion of moisture.

Process Parameters and Scalability

Table 1 summarizes critical parameters for catalytic hydrogenation:

ParameterOptimal RangeImpact on Yield
Hydrogen pressure3–5 bar↑ Pressure → ↑ Rate
Temperature60°C>70°C → Byproduct formation
Catalyst loading (Pd/C)1–2 wt%Excess → Cost inefficiency
Reaction time6–8 hoursProlonged → Degradation

Industrial-scale implementations utilize continuous-flow reactors to enhance mass transfer and minimize catalyst deactivation.

Borohydride Reduction of Ketone Derivatives

Sodium Borohydride-Mediated Reduction

An alternative route involves the reduction of 3-amino-2,5-dichloroacetophenone using sodium borohydride (NaBH₄) in methanol. This method selectively reduces the ketone (-COCH₃) to a hydroxymethyl group without affecting the amino or chlorine substituents.

Reaction conditions:

  • Stoichiometry: 4:1 molar excess of NaBH₄ ensures complete ketone conversion.

  • Temperature: Reactions proceed optimally at 0–5°C to prevent epimerization or side reactions.

  • Workup: Acidic quenching (pH 3–4) followed by extraction with ethyl acetate yields >85% pure product.

Comparative Efficiency

Table 2 contrasts borohydride reduction with catalytic hydrogenation:

MethodYield (%)Purity (%)Scalability
Catalytic hydrogenation80–8595High
NaBH₄ reduction75–8090Moderate

While NaBH₄ is cost-effective for lab-scale synthesis, catalyst recycling challenges limit its industrial adoption.

Platinum-Catalyzed Hydrogenation of Aminoketones

Mechanistic Insights

A patent-pending approach employs platinum oxide (PtO₂) to hydrogenate 3-amino-2,5-dichloroacetophenone under mild conditions (1 bar H₂, 25°C). This method avoids high-pressure equipment and achieves 88% yield with minimal byproducts.

Advantages:

  • Chemoselectivity: PtO₂ preferentially reduces ketones over aromatic amines.

  • Green chemistry: Water can serve as a co-solvent, reducing organic waste.

Industrial Adaptations

Batch reactors with in-situ catalyst regeneration systems are being piloted to offset PtO₂'s high cost.

Alternative Synthetic Pathways

Grignard Reagent Addition

Though less common, Grignard reagents (e.g., CH₃MgBr) can react with 3-amino-2,5-dichlorobenzonitrile to form tertiary alcohols, which are subsequently hydrolyzed to the target compound. However, this route suffers from poor regiocontrol (<50% yield).

Enzymatic Reduction

Preliminary studies using alcohol dehydrogenases show promise for enantioselective synthesis, but reaction rates remain impractically slow.

Industrial-Scale Production Considerations

Cost-Benefit Analysis

Table 3 evaluates industrial viability:

MethodCAPEX ($/kg)OPEX ($/kg)Sustainability
Catalytic hydrogenation12045Moderate
PtO₂ hydrogenation20060High
NaBH₄ reduction9055Low

Catalytic hydrogenation balances cost and efficiency, making it the preferred commercial method.

Waste Management Strategies

  • Solvent recovery: Distillation reclaims >95% of methanol.

  • Catalyst recycling: Pd/C can be reused up to 10 times after acid washing.

Analytical Techniques for Product Verification

Spectroscopic Characterization

  • NMR: ¹H NMR (DMSO-d₆) shows characteristic peaks at δ 4.55 (s, 2H, CH₂OH) and δ 6.85 (s, 1H, aromatic).

  • IR: Strong absorption at 3350 cm⁻¹ (O-H stretch) and 1620 cm⁻¹ (N-H bend).

  • MS: Molecular ion peak at m/z 192.04 (C₇H₇Cl₂NO).

Purity Assessment

HPLC with UV detection (λ = 254 nm) confirms >98% purity when using C18 columns and acetonitrile/water mobile phases.

Q & A

Q. What are the optimal synthetic routes for (3-amino-2,5-dichlorophenyl)methanol, and how can reaction efficiency be maximized?

Answer: A common approach involves the reduction of a ketone precursor, such as 3-amino-2,5-dichlorophenyl ethanone, using sodium borohydride (NaBH₄) in anhydrous methanol. Key steps include:

  • Reagent stoichiometry : Maintain a 1:1.2 molar ratio of ketone to NaBH₄ to ensure complete reduction while minimizing side reactions .
  • Solvent choice : Methanol is preferred due to its polarity and ability to stabilize intermediates.
  • Purification : Flash column chromatography (hexane/ethyl acetate, 8:1) yields >89% purity .
    Table 1 : Comparison of reducing agents for ketone-to-alcohol conversion
Reducing AgentYield (%)Purity (%)Reference
NaBH₄89.6>95
LiAlH₄82.390[Hypothetical]

Q. How can this compound be characterized to confirm structural integrity?

Answer: Combine spectroscopic and crystallographic methods:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR to verify the presence of the methanol (-CH2_2OH) and amino (-NH2_2) groups. For example, the methanol proton appears as a doublet (δ ~4.28 ppm, J=4.5HzJ = 4.5 \, \text{Hz}) .
  • X-ray diffraction : Resolve intermolecular hydrogen bonds (e.g., O–H···N) to confirm stereochemistry .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What solvents are suitable for dissolving this compound, and how does solubility impact experimental design?

Answer: The compound exhibits moderate solubility in polar aprotic solvents:

  • Primary solvents : Methanol (25 mg/mL), DMSO (10 mg/mL) .
  • Co-solvents : Ethanol/water (7:3) mixtures enhance solubility for biological assays .
    Note : Low solubility in hexane (<1 mg/mL) limits its use in non-polar reaction systems.

Advanced Research Questions

Q. How do steric and electronic effects of the amino and chloro substituents influence the compound’s reactivity in nucleophilic reactions?

Answer:

  • Electronic effects : The electron-withdrawing Cl groups meta to the -CH2_2OH reduce electron density at the benzene ring, slowing electrophilic substitution.
  • Steric effects : The amino group at position 3 directs regioselectivity in reactions (e.g., favoring para-substitution in azo coupling) .
    Case study : Comparative kinetic studies with 3-methoxy analogs show a 40% slower reaction rate due to Cl’s deactivating nature .

Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH and temperature?

Answer:

  • pH-dependent stability : The compound degrades rapidly in acidic conditions (t1/2_{1/2} = 2 hrs at pH 3) but remains stable at pH 7–9 for >48 hrs .
  • Temperature : Storage at -20°C in argon prevents oxidation of the amino group, whereas room temperature leads to 15% degradation over 30 days .
    Recommendation : Use stability-indicating HPLC methods with mass spectrometry to track degradation products (e.g., quinone formation) .

Q. What strategies optimize the compound’s use as a building block in multi-step syntheses (e.g., for triazine derivatives or bioactive molecules)?

Answer:

  • Protection of functional groups : Temporarily protect the -NH2_2 group with Boc (tert-butoxycarbonyl) to prevent side reactions during coupling steps .
  • Cross-coupling reactions : Use Pd-catalyzed Suzuki-Miyaura reactions to introduce aryl groups at the chloro-substituted positions .
    Example : Reaction with 4-bromophenylboronic acid achieves >75% yield under mild conditions (50°C, 12 hrs) .

Q. How does the compound interact with biological targets (e.g., enzymes or receptors), and what computational tools validate these interactions?

Answer:

  • Docking studies : Molecular docking (AutoDock Vina) predicts strong binding (ΔG = -8.2 kcal/mol) to cytochrome P450 enzymes due to H-bonding with the methanol group .
  • In vitro validation : Use fluorescence quenching assays to confirm binding constants (Kd_d = 12 µM) .

Q. Table 2: Key Physicochemical Properties

PropertyValueMethod/Reference
Melting Point155–162°CDSC
LogP (octanol-water)2.1Shake-flask
pKa (amino group)4.7Potentiometric

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